molecular formula C16H17N3O3 B2457612 5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-40-1

5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2457612
CAS No.: 865659-40-1
M. Wt: 299.33
InChI Key: MEKFXUFACKZUCV-XYOKQWHBSA-N
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Description

5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-piperidino-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The imidazolone ring can be reduced to form dihydroimidazoles.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The imidazolone core can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole: Shares the benzodioxole moiety but lacks the piperidine and imidazolone rings.

    2-piperidino-3,5-dihydro-4H-imidazol-4-one: Contains the piperidine and imidazolone rings but lacks the benzodioxole moiety.

Uniqueness

5-(1,3-benzodioxol-5-ylmethylene)-2-piperidino-3,5-dihydro-4H-imidazol-4-one is unique due to the combination of its three distinct structural components, which confer specific chemical and biological properties not found in the individual components alone. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-piperidin-1-yl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-12(17-16(18-15)19-6-2-1-3-7-19)8-11-4-5-13-14(9-11)22-10-21-13/h4-5,8-9H,1-3,6-7,10H2,(H,17,18,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKFXUFACKZUCV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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